

characterization of 2-Chloro-3-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1586156

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-3-(trifluoromethyl)benzyl bromide**: Properties, Synthesis, and Applications

Introduction

2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-22-8) is a highly functionalized aromatic organic compound. It serves as a critical building block for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive benzyl bromide moiety combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl group, makes it a potent and versatile reagent for introducing the 2-chloro-3-(trifluoromethyl)benzyl group into target molecules.^{[1][2]}

The strategic placement of the trifluoromethyl (-CF₃) group is of particular importance. In drug design, the incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, increase its lipophilicity to improve cell membrane permeability, and modulate its binding affinity to biological targets.^{[3][4][5]} This guide provides a comprehensive technical overview of **2-Chloro-3-(trifluoromethyl)benzyl bromide**, covering its physicochemical properties, a validated synthesis protocol, reactivity profile, analytical characterization, and safe handling procedures, designed for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

The reactivity and physical characteristics of **2-Chloro-3-(trifluoromethyl)benzyl bromide** are dictated by its unique molecular structure. The presence of two powerful electron-withdrawing groups (-Cl and -CF₃) on the benzene ring significantly influences the electron density of the aromatic system and enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.^[2]

Table 1: Core Properties of **2-Chloro-3-(trifluoromethyl)benzyl bromide**

Property	Value	Source(s)
CAS Number	261763-22-8	[1] [2] [6]
Molecular Formula	C ₈ H ₅ BrClF ₃	[1] [6] [7]
Molecular Weight	273.48 g/mol	[1] [2] [6]
Appearance	Clear, colorless liquid	[1] [8]
Purity	≥95-97% (Typical)	[1] [6]
Synonyms	1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene, 3-(Bromomethyl)-2-chlorobenzotrifluoride	[1] [8]
InChI	InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2	[1] [6]
InChI Key	ZPHUUSQDKIEPDNUHFFFAOYSA-N	[1] [6]
Canonical SMILES	FC(F)(F)c1ccccc(CBr)c1Cl	[1] [6]

Synthesis and Purification

The most direct and reliable method for synthesizing benzylic bromides is the bromination of the corresponding benzylic alcohol. This process avoids bromination of the activated aromatic ring by using reagents that specifically target the hydroxyl group under mild conditions. The

following protocol is based on established methods for converting substituted benzyl alcohols to benzyl bromides.^[9]

Experimental Protocol: Synthesis from 2-Chloro-3-(trifluoromethyl)benzyl alcohol

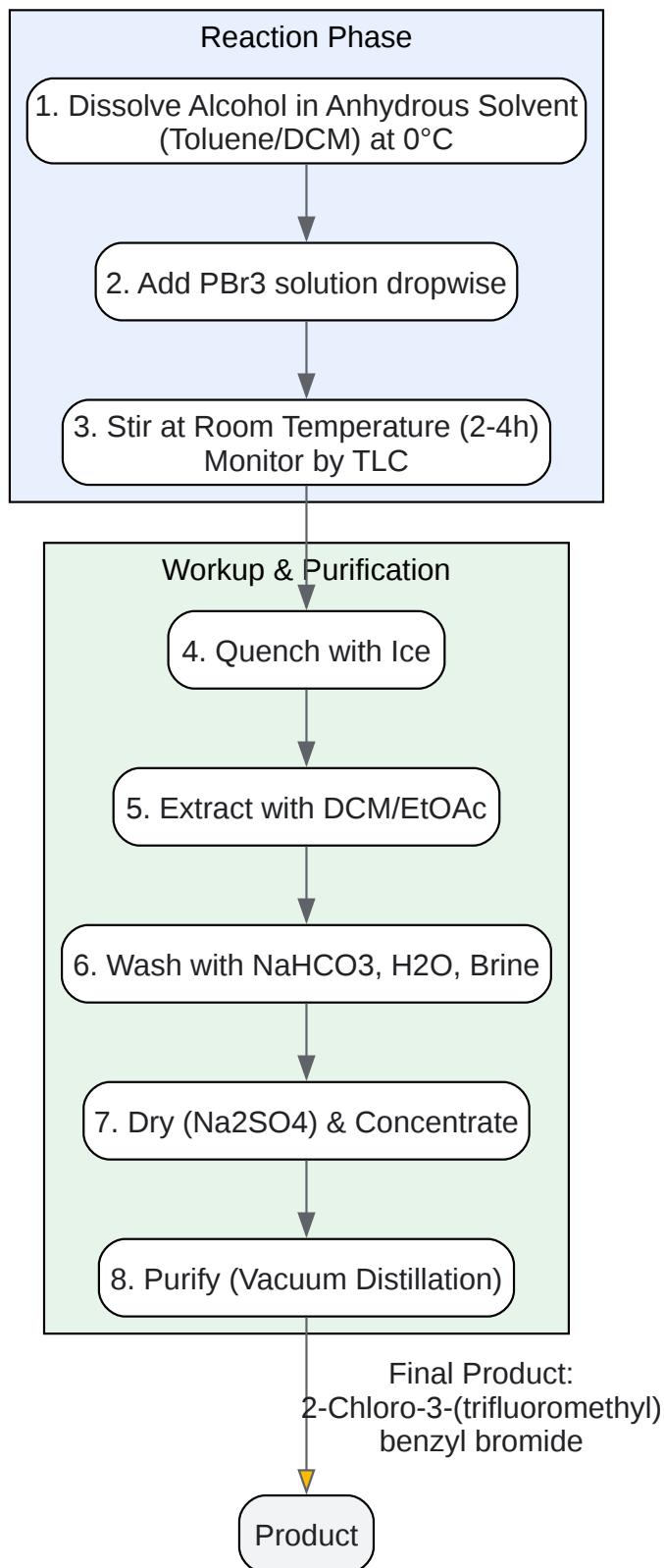
This procedure details the conversion of 2-Chloro-3-(trifluoromethyl)benzyl alcohol to the target compound using phosphorus tribromide (PBr_3). The causality for choosing PBr_3 lies in its high efficiency for converting primary alcohols to alkyl bromides with minimal side reactions, such as rearrangements, which are not a concern here but make it a reliable choice.

Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-Chloro-3-(trifluoromethyl)benzyl alcohol in an anhydrous solvent like toluene or dichloromethane (DCM).
- Cool the flask to 0 °C in an ice bath.

Step 2: Bromination

- Slowly add a solution of phosphorus tribromide (approx. 0.4 equivalents) in the same anhydrous solvent to the stirred alcohol solution via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).


Step 3: Workup and Extraction

- Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase three times with DCM or ethyl acetate.

- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any remaining acid), water, and finally a saturated sodium chloride (brine) solution.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[9]

Step 4: Purification

- The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-3-(trifluoromethyl)benzyl bromide**.

Chemical Reactivity and Mechanistic Insights

2-Chloro-3-(trifluoromethyl)benzyl bromide is a potent electrophile, primarily utilized as an alkylating agent. The benzylic carbon is highly activated towards nucleophilic attack due to two key factors:

- Leaving Group Ability: The bromide ion (Br^-) is an excellent leaving group, facilitating the cleavage of the C-Br bond.
- Electronic Effects: The strong electron-withdrawing nature of the ortho-chloro and meta-trifluoromethyl substituents inductively pulls electron density from the aromatic ring, which in turn makes the benzylic carbon more electron-deficient and thus more susceptible to attack by nucleophiles.^[2]

It readily undergoes $\text{S}_{\text{n}}2$ reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 2-chloro-3-(trifluoromethyl)benzyl moiety.

Caption: Generalized $\text{S}_{\text{n}}2$ reaction mechanism with nucleophiles.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **2-Chloro-3-(trifluoromethyl)benzyl bromide**. A combination of spectroscopic techniques provides a complete profile of the molecule. While a public database spectrum for this specific isomer is not readily available, the expected spectral characteristics can be accurately predicted based on the analysis of its isomers and foundational spectroscopic principles.^{[10][11][12][13]}

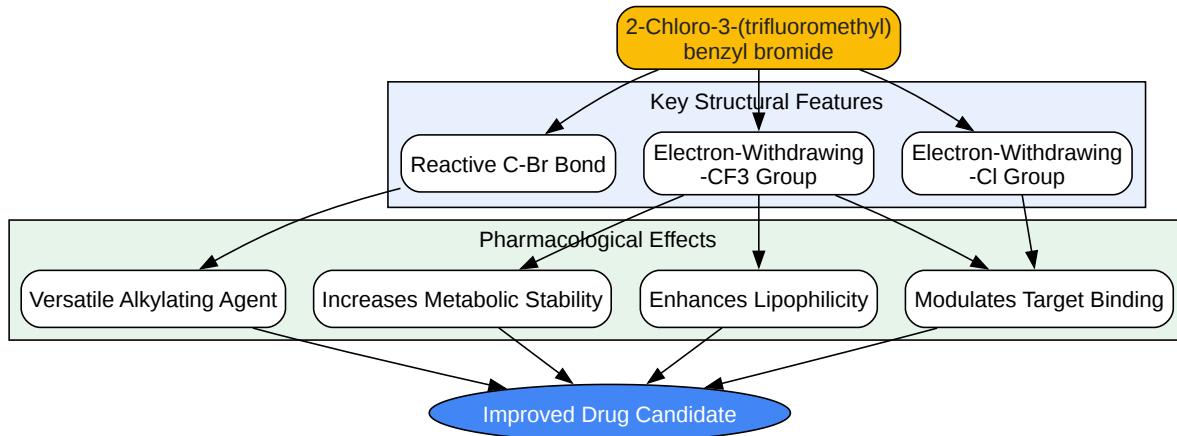
Table 2: Predicted Spectroscopic Data for Characterization

Technique	Predicted Characteristic Data
¹ H NMR	$\delta \sim 4.5\text{-}4.7$ ppm (s, 2H, $-\text{CH}_2\text{Br}$): Benzylic protons adjacent to bromine. $\delta \sim 7.4\text{-}7.8$ ppm (m, 3H, Ar-H): Aromatic protons exhibiting complex splitting patterns due to chloro and trifluoromethyl substitution.
¹³ C NMR	$\delta \sim 30\text{-}35$ ppm ($-\text{CH}_2\text{Br}$): Benzylic carbon. $\delta \sim 120\text{-}140$ ppm (Ar-C): Aromatic carbons, including a quartet for the carbon attached to the $-\text{CF}_3$ group ($J \approx 30\text{-}35$ Hz). $\delta \sim 124$ ppm (q, $-\text{CF}_3$, $J \approx 272$ Hz): Trifluoromethyl carbon.
¹⁹ F NMR	$\delta \sim -62$ to -64 ppm (s, 3F, $-\text{CF}_3$): A single peak for the three equivalent fluorine atoms of the trifluoromethyl group.
IR (cm^{-1})	$\sim 3050\text{-}3100$ (C-H, aromatic), $\sim 1450\text{-}1600$ (C=C, aromatic), ~ 1320 (C-F stretch, strong), $\sim 1120\text{-}1160$ (C-F stretch, strong), ~ 1050 (C-Cl stretch), $\sim 600\text{-}700$ (C-Br stretch). [14]
Mass Spec. (EI)	$m/z \sim 272, 274, 276$: Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. $m/z \sim 193, 195$: Fragment from the loss of Br. $m/z \sim 165$: Fragment corresponding to the tropylum ion after loss of Br and Cl.

Protocol: Purity Assessment by GC-MS

1. Sample Preparation: Prepare a dilute solution of the sample (~ 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC Method:
 - Injector: 250 °C, Split mode (e.g., 50:1).
 - Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
 - Carrier Gas: Helium, constant flow (1.0 mL/min).
3. MS Method:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 amu.
- Data Analysis: Integrate the peak area of the main component to determine its relative purity and analyze the mass spectrum to confirm its identity by matching the molecular ion and fragmentation pattern.


Applications in Drug Discovery and Medicinal Chemistry

The primary value of **2-Chloro-3-(trifluoromethyl)benzyl bromide** lies in its role as an intermediate for synthesizing complex organic molecules that are candidates for drug development. The trifluoromethyl group is a bioisostere for various functional groups and can drastically alter the properties of a parent molecule.

Key Advantages in Medicinal Chemistry:

- Enhanced Lipophilicity: The $-CF_3$ group increases the molecule's oil/water partition coefficient, which can improve its ability to cross biological membranes.^[3]
- Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, often increasing the drug's half-life.^[5]
- Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the $-CF_3$ group can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and its interaction with target receptors.

A prominent example of a drug containing a related structural motif is Sorafenib, a kinase inhibitor used to treat kidney and liver cancer, which features a 4-chloro-3-(trifluoromethyl)phenyl group.^[4] This highlights the clinical significance of this particular substitution pattern on the phenyl ring in modern pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Logic diagram linking the compound's features to its utility in drug development.

Safety, Handling, and Storage

2-Chloro-3-(trifluoromethyl)benzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314). It is also a lachrymator (causes tearing).[6][15][16]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[15][17]
- Handling: Avoid all personal contact, including inhalation of vapors.[18] Keep the container tightly closed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[15][19]

- Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for chemical waste disposal.[18]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be kept tightly sealed to prevent moisture contamination.[18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-3-(trifluoromethyl)benzyl bromide | 261763-22-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE [chemicalbook.com]
- 8. 2-Chloro-3-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]
- 9. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 10. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Trifluoromethylbenzyl bromide [webbook.nist.gov]
- 12. 3-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 13. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]
- 14. C4H9Cl (CH₃)₃CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. synquestlabs.com [synquestlabs.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- To cite this document: BenchChem. [characterization of 2-Chloro-3-(trifluoromethyl)benzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586156#characterization-of-2-chloro-3-trifluoromethyl-benzyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com